

Technical Support Center: Optimizing (S,R,S)-AHPC-based PROTACs

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Compound of Interest

Compound Name: (S,R,S)-AHPC-C4-NH2
hydrochloride

Cat. No.: B15620052

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length for (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in an (S,R,S)-AHPC-based PROTAC?

The linker is a crucial component of a PROTAC, connecting the (S,R,S)-AHPC warhead that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the ligand that binds to the target Protein of Interest (POI).^[1] Its primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.^{[2][3]} The linker's length, composition, and attachment points are critical determinants of the PROTAC's overall performance.^[1]

Q2: What are the consequences of a suboptimal linker length?

An improperly designed linker can lead to suboptimal outcomes.[2]

- Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[2][3]
- Too long: A linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[2]

Fine-tuning the linker length is a critical step in developing potent and selective PROTACs.[3]

Q3: What are the most common types of linkers used for (S,R,S)-AHPC-based PROTACs?

The most frequently used linkers are polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[1][4]

- PEG linkers: These are often chosen for their flexibility and ability to improve the aqueous solubility of the PROTAC molecule.[1][5]
- Alkyl chains: These provide a more hydrophobic and rigid linker structure.[4]

The choice of linker type depends on the specific requirements of the POI-E3 ligase pair and the desired physicochemical properties of the PROTAC.

Troubleshooting Guide

Problem 1: My (S,R,S)-AHPC-based PROTAC shows good binary binding to both the target protein and VHL, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with ternary complex formation.[6]

- Possible Cause: Suboptimal Linker Length. Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.[3]
 - Troubleshooting Step: Synthesize and test a library of PROTACs with varying linker lengths. Even small changes in linker length can have a significant impact on degradation

efficacy.[3]

- Possible Cause: Unfavorable Ternary Complex Conformation. The linker might orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[6]
 - Troubleshooting Step: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.[3]
- Possible Cause: Poor Physicochemical Properties. The linker might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[6]
 - Troubleshooting Step: Assess cell permeability and efflux using cellular uptake and efflux assays.[3] Modify the linker composition by introducing more hydrophilic elements like PEG to improve solubility.[1]

Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" is an inherent characteristic of the PROTAC mechanism.[6] It occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency.[6]

- Possible Cause: Low Ternary Complex Cooperativity.
 - Troubleshooting Step: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect.[6]
- Possible Cause: Linker Flexibility.
 - Troubleshooting Step: Modify linker flexibility. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[6]

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the impact of linker length on the degradation of different target proteins.

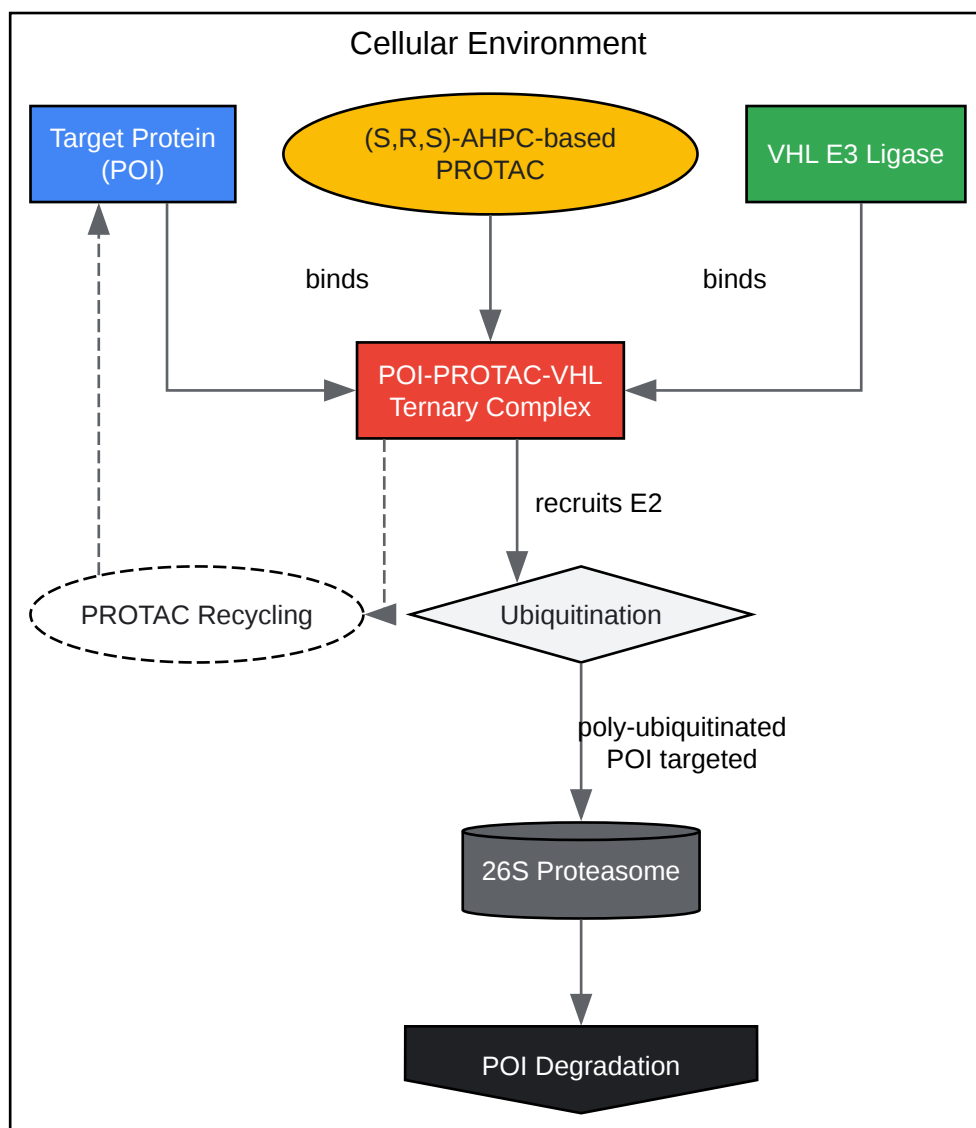
Table 1: Effect of Linker Length on IRAK4 Degradation[7]

Compound	Linker Composition	Linker Length (atoms)	IRAK4 Degradation in OCI-LY10 (1 μ M, 24h)	IRAK4 Degradation in TMD8 (1 μ M, 24h)
2	Alkyl	5	~0%	~0%
3	Alkyl	6	~0%	~0%
4	Alkyl	7	~0%	~0%
5	Alkyl	8	~0%	~0%
6	Alkyl	9	~0%	~0%
7	PEG	10	Moderate	Moderate
8	PEG	13	~0%	~0%
9	PEG	16	High	High

Table 2: Effect of Linker Length on SOS1 Degradation[3]

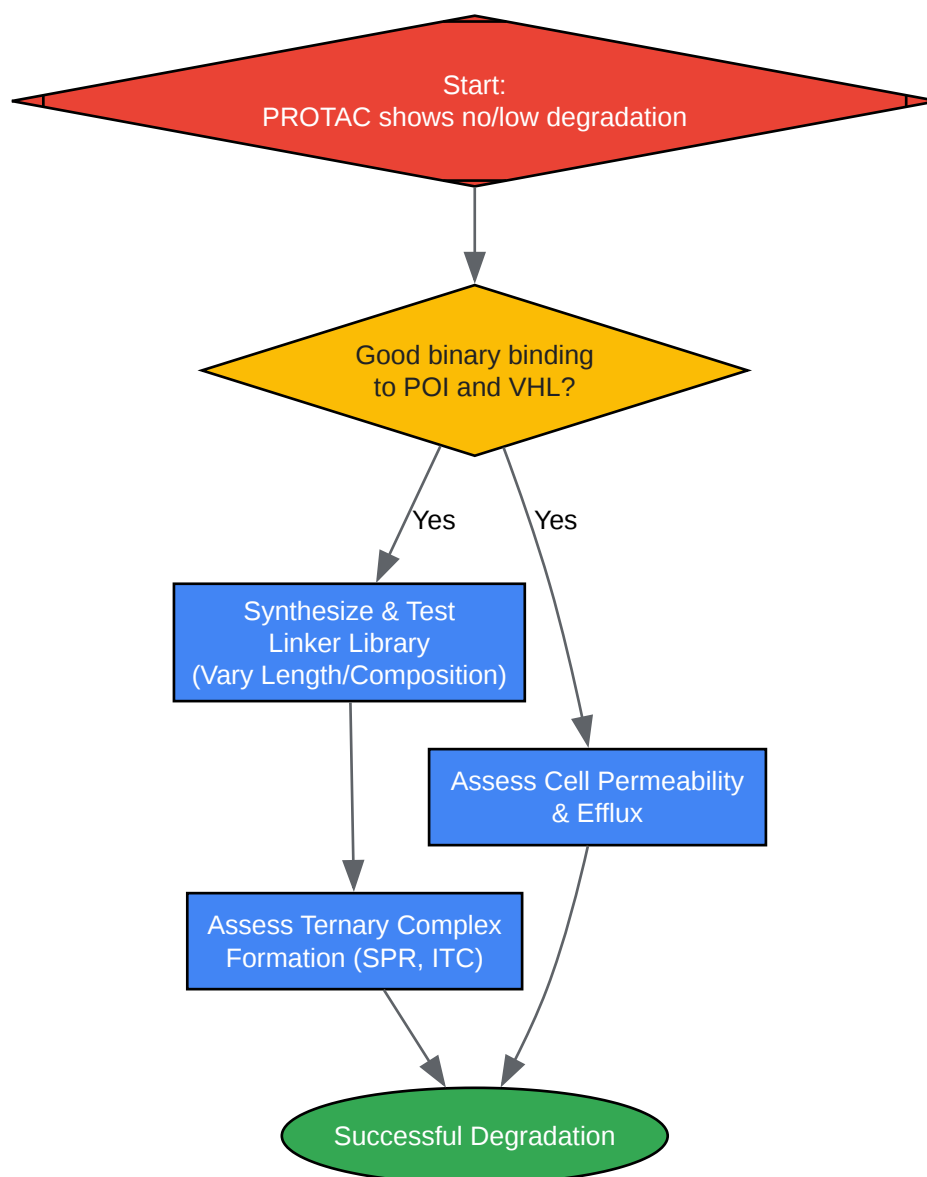
Compound	Number of Methylene Units in Linker	DC50 (nM)	Dmax (%)
8a	3	>50	<20
8b	4	~25	~80
8c (ZZ151)	5	15.7	100
8d	6	~30	~90
8e	7	>50	<40
8f	8	>50	<20
8g	9	>50	<10

Visualizations



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Caption: PROTAC Mechanism of Action.



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